molecular formula C15H23N3O2 B13014914 tert-Butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B13014914
M. Wt: 277.36 g/mol
InChI Key: ZDNLVWBDLVKZEU-UHFFFAOYSA-N
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Description

tert-Butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate: , also known by its chemical formula C₁₂H₂₄N₂O₂, is a heterocyclic compound. It features a tert-butyl group (t-Bu) attached to a carbamate moiety, which contains a piperidine ring and a pyridine ring. This compound exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:

  • One synthetic route involves the reaction of tert-butyl isocyanate with 2-(piperidin-2-yl)pyridine. The reaction proceeds under mild conditions, forming the desired tert-butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate.
  • Another approach is the carbamylation of 2-(piperidin-2-yl)pyridine using tert-butyl chloroformate as the carbamoylating agent.

Industrial Production:

Unfortunately, specific industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

tert-Butyl (5-(piperidin-2-yl)pyridin-2-yl)carbamate: can undergo various reactions:

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and tert-butanol.

    Substitution Reactions: The tert-butyl group can be substituted by other functional groups.

    Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Catalysis: It may serve as a ligand in transition metal-catalyzed reactions.

    Materials Science: Its properties make it interesting for materials applications.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related compounds such as:

    tert-butyl 5-tosyl-5H-pyrrolo [2,3-b]pyrazin-2-ylcarbamate: .

    tert-butyl N-{5-bromoimidazo [1,2-a]pyridin-2-yl}carbamate: .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl N-(5-piperidin-2-ylpyridin-2-yl)carbamate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-13-8-7-11(10-17-13)12-6-4-5-9-16-12/h7-8,10,12,16H,4-6,9H2,1-3H3,(H,17,18,19)

InChI Key

ZDNLVWBDLVKZEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C2CCCCN2

Origin of Product

United States

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